molecular formula C25H27NO2 B14692898 Anthranilic acid, N-2,3-xylyl-, carvacryl ester CAS No. 30129-27-2

Anthranilic acid, N-2,3-xylyl-, carvacryl ester

Cat. No.: B14692898
CAS No.: 30129-27-2
M. Wt: 373.5 g/mol
InChI Key: IOCWIDDMOJZISX-UHFFFAOYSA-N
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Description

Anthranilic acid, N-2,3-xylyl-, carvacryl ester is a chemical compound that combines the structural elements of anthranilic acid, 2,3-xylyl, and carvacryl ester. Anthranilic acid is an aromatic acid with the formula C6H4(NH2)(CO2H) and is known for its sweetish taste . The compound is amphoteric, containing both acidic and basic functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of anthranilic acid, N-2,3-xylyl-, carvacryl ester typically involves the esterification of anthranilic acid with carvacrol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and purification steps are also crucial in the industrial production process to obtain a high-quality compound .

Chemical Reactions Analysis

Types of Reactions

Anthranilic acid, N-2,3-xylyl-, carvacryl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction can produce alcohols .

Scientific Research Applications

Anthranilic acid, N-2,3-xylyl-, carvacryl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of anthranilic acid, N-2,3-xylyl-, carvacryl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Anthranilic acid, N-2,3-xylyl-, carvacryl ester is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the carvacryl ester group may enhance its lipophilicity and bioavailability compared to other anthranilic acid derivatives .

Properties

CAS No.

30129-27-2

Molecular Formula

C25H27NO2

Molecular Weight

373.5 g/mol

IUPAC Name

(2-methyl-5-propan-2-ylphenyl) 2-(2,3-dimethylanilino)benzoate

InChI

InChI=1S/C25H27NO2/c1-16(2)20-14-13-18(4)24(15-20)28-25(27)21-10-6-7-11-23(21)26-22-12-8-9-17(3)19(22)5/h6-16,26H,1-5H3

InChI Key

IOCWIDDMOJZISX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC3=C(C=CC(=C3)C(C)C)C)C

Origin of Product

United States

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